4-Chlorobenzaldehyde-alpha-13C is a labeled compound characterized by the incorporation of the carbon-13 isotope into the aldehyde group of 4-chlorobenzaldehyde, which has the molecular formula CHClO. This compound is particularly valuable in scientific research due to its isotopic labeling, which enhances its utility in various analytical techniques, especially in nuclear magnetic resonance spectroscopy. The presence of the carbon-13 isotope allows researchers to trace carbon pathways in biological systems and study molecular structures in greater detail .
The major products from these reactions include:
While specific biological activities of 4-Chlorobenzaldehyde-alpha-13C are not extensively documented, its parent compound, 4-chlorobenzaldehyde, has been noted for certain toxicological effects. For instance, it is classified as harmful if swallowed and can cause skin irritation. The isotopic labeling may influence its metabolic pathways and interactions within biological systems, making it a useful tool for studying drug metabolism and pharmacokinetics .
The synthesis of 4-Chlorobenzaldehyde-alpha-13C typically involves:
4-Chlorobenzaldehyde-alpha-13C has several applications in scientific research:
Interaction studies involving 4-Chlorobenzaldehyde-alpha-13C focus on its behavior in various chemical environments. The isotopic labeling allows for detailed tracking of interactions with other molecules, which is crucial for understanding reaction mechanisms and metabolic pathways. These studies often employ techniques such as NMR spectroscopy to analyze how this compound interacts with enzymes or other substrates in biological systems .
The uniqueness of 4-Chlorobenzaldehyde-alpha-13C lies primarily in its isotopic labeling with carbon-13, which distinguishes it from its non-labeled counterparts. This feature enhances its utility in NMR spectroscopy and isotopic labeling studies, providing distinct advantages for tracing and studying molecular behavior across various research applications .
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde represents a fundamental synthetic transformation that has been extensively investigated through various methodologies. This approach provides a direct route to the target aldehyde through selective oxidation of the benzylic alcohol functionality.
Electrochemical oxidation has emerged as a powerful alternative to traditional chemical oxidation methods for converting benzyl alcohols to aldehydes. The anodic oxidation of aromatic compounds bearing electron-withdrawing substituents, such as chlorine, has demonstrated excellent efficiency in producing chlorobenzaldehyde derivatives [1]. Under optimized electrochemical conditions, 4-chlorotoluene has been successfully oxidized to 4-chlorobenzaldehyde through a controlled oxidation process [1].
The electrochemical approach offers several advantages including operation under mild conditions, high selectivity, and minimal waste generation. Research has shown that water concentration plays a critical role in determining the product distribution, with higher water concentrations favoring the formation of aldehydes over other oxidation products [1]. The reaction proceeds through the formation of intermediate amide species, which can be further oxidized to the desired aldehyde under appropriate conditions.
A significant advancement in alcohol oxidation has been achieved through the use of N-hydroxyphthalimide as a mediator in electrochemical systems. This method enables the conversion of benzyl alcohols to aldehydes under mild conditions at room temperature [2]. The process utilizes nickel foam as the electrode material and requires only 20 mol% of N-hydroxyphthalimide mediator to achieve high conversion rates.
The optimization of this methodology has demonstrated that 1 mmol of benzyl alcohol can be converted to benzaldehyde in 91% yield without the formation of by-products [2]. The reaction mechanism involves the generation of phthalimide N-oxyl radicals that facilitate the oxidation process through hydrogen atom abstraction from the alcohol substrate.
Palladium-zinc catalytic systems have shown remarkable efficiency in the selective oxidation of benzyl alcohols to aldehydes. The optimal catalyst composition contains 90% palladium and 10% zinc, supported on titanium dioxide [3]. This bimetallic system demonstrates exceptional selectivity for aldehyde formation while minimizing over-oxidation to carboxylic acids.
The mechanism involves the stabilization of benzyl alcohol on palladium sites and the preferential binding of benzaldehyde to zinc sites, which prevents further oxidation [3]. Reduction pretreatment of the catalyst at temperatures above 400°C is crucial for achieving optimal performance, as it generates appropriately sized alloy nanoparticles with narrow size distribution.
Extensive research has established optimal reaction conditions for various oxidation methodologies. The Magtrieve oxidation system, utilizing chromium dioxide as the oxidizing agent, provides a mild and selective approach for converting 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde [4]. This method operates under ambient conditions and offers excellent functional group tolerance.
Recent studies employing tert-butyl hydroperoxide as the oxidant over mesoporous ceria-zirconia catalysts have achieved benzaldehyde yields of up to 98.4% under optimized conditions [5]. The optimal reaction parameters include specific catalyst loadings, controlled reaction temperatures, and precise reaction times to maximize product formation while minimizing side reactions.
The chlorination-hydrolysis approach represents a well-established industrial route for producing chlorobenzaldehyde derivatives from readily available toluene precursors. This methodology involves the sequential chlorination of the methyl group followed by hydrolysis to generate the aldehyde functionality.
The direct chlorination of p-chlorotoluene under controlled conditions has been extensively studied for the production of 4-chlorobenzaldehyde. The process typically involves the use of molecular chlorine in the presence of appropriate catalysts to achieve selective side-chain chlorination [6] [7]. The reaction proceeds through the formation of chlorinated intermediates, which are subsequently hydrolyzed to yield the desired aldehyde product.
Optimization studies have demonstrated that the selectivity of the chlorination process can be controlled through careful manipulation of reaction parameters including temperature, pressure, and catalyst selection [6]. The use of zeolite catalysts has shown particular promise in achieving high selectivity for para-chlorotoluene formation from toluene chlorination reactions.
The hydrolysis step in the chlorination-hydrolysis sequence requires careful optimization to maximize aldehyde yield while minimizing the formation of carboxylic acid by-products. Research has shown that the use of controlled hydrolysis conditions, including specific pH ranges and temperature profiles, is essential for achieving high selectivity [8].
The hydrolysis process can be enhanced through the use of superatmospheric pressures, which can eliminate the need for additional catalysts while improving reaction efficiency [8]. The recovery of the target aldehyde from the hydrolysis mixture can be accomplished through selective extraction procedures using appropriate organic solvents.
Systematic studies of the chlorination-hydrolysis route have established benchmark yields for various process configurations. The optimization of reaction conditions has demonstrated that 4-chlorobenzaldehyde can be obtained in purities exceeding 90% through careful control of the chlorination-to-hydrolysis ratio [8]. Higher purities of 96-98% can be achieved through extended chlorination periods and optimized separation procedures.
Industrial-scale implementations of this methodology have reported consistent yields in the range of 85-95% based on starting material consumption [9]. The process has been successfully scaled to multi-kilogram production levels while maintaining product quality specifications required for pharmaceutical applications.
Industrial production of 4-chlorobenzaldehyde requires robust catalytic systems capable of operating under continuous conditions while maintaining high selectivity and yield. The development of optimized chlorination catalysts has focused on achieving selective aromatic chlorination while minimizing undesired side reactions.
Zeolite L has emerged as a highly effective catalyst for the selective chlorination of toluene derivatives to produce chlorinated aromatic compounds [6]. The catalyst system operates in the presence of methylene chloride and chloroform as co-solvents, which enhance the selectivity of the chlorination process. The unique pore structure of zeolite L provides shape selectivity that favors the formation of para-substituted products over ortho and meta isomers.
The optimization of zeolite-based catalytic systems has demonstrated significant improvements in both conversion efficiency and product selectivity. The incorporation of metal cations within the zeolite framework has been shown to enhance catalytic activity while maintaining structural stability under reaction conditions [6]. These modifications enable operation at lower temperatures while achieving higher throughput rates.
Recent developments in catalytic chlorination have focused on the use of manganese-containing ZSM-5 zeolites for the liquid-phase oxidation of p-chlorotoluene derivatives [10]. These catalysts demonstrate exceptional activity and selectivity for the production of p-chlorobenzaldehyde through controlled oxidation processes.
The manganese-ZSM-5 system has achieved p-chlorotoluene conversion rates of 93.8% with p-chlorobenzaldehyde selectivity of 90.5% under optimized conditions [10]. The catalyst performance is attributed to the optimal distribution of manganese species within the zeolite framework and the presence of mild acid sites that facilitate the oxidation reaction.
Industrial implementation of catalytic chlorination has benefited from process intensification approaches that maximize productivity while minimizing equipment requirements. The development of tower-type fixed-bed circulating chlorination processes has enabled more efficient gas-liquid contact, leading to improved reaction rates and reduced side product formation [7].
These advanced reactor configurations incorporate multiple stages of chlorination with intermediate separation steps to optimize product distribution. The use of precise flow control systems ensures consistent reagent ratios, which is critical for maintaining high selectivity in the chlorination process [7].
The industrial production of high-purity 4-chlorobenzaldehyde requires sophisticated purification strategies capable of removing trace impurities while maintaining product integrity. These purification systems must operate efficiently at large scales while meeting stringent quality specifications.
Large-scale purification of 4-chlorobenzaldehyde typically employs multi-stage distillation systems designed to separate the target compound from structurally similar impurities. The use of high-efficiency distillation columns with 15 or more theoretical plates has been demonstrated to achieve product purities exceeding 96% [8]. These systems operate under carefully controlled temperature and pressure conditions to prevent thermal decomposition of the aldehyde functionality.
The optimization of distillation parameters has focused on achieving maximum separation efficiency while minimizing energy consumption. Advanced column designs incorporating structured packing materials provide enhanced mass transfer rates, enabling operation at lower reflux ratios while maintaining separation performance [8].
Industrial purification strategies often incorporate crystallization steps to achieve the highest purity levels required for pharmaceutical applications. The recrystallization of 4-chlorobenzaldehyde from appropriate solvent systems can achieve purities exceeding 99% when properly optimized [11].
The selection of optimal recrystallization solvents requires careful evaluation of solubility characteristics as a function of temperature. The most effective purification is achieved when the target compound exhibits strong temperature-dependent solubility while impurities remain either highly soluble or completely insoluble across the operating temperature range [11].
For applications requiring the highest purity levels, chromatographic separation methods have been implemented at industrial scales. Column chromatography using silica gel supports with optimized mobile phase compositions can achieve exceptional separation of 4-chlorobenzaldehyde from closely related impurities [12] [13].
The development of continuous chromatographic processes has enabled large-scale implementation of these high-resolution separation techniques. These systems incorporate automated loading, elution, and collection procedures that ensure consistent product quality while maintaining economic viability [14].
Modern industrial facilities employ integrated purification strategies that combine multiple separation techniques in optimized sequences. These integrated approaches typically begin with distillation for bulk separation, followed by crystallization for intermediate purification, and conclude with chromatographic polishing for final purity enhancement [15].
The implementation of continuous monitoring systems throughout the purification sequence ensures real-time quality control and enables rapid response to process variations. Advanced analytical techniques including gas chromatography-mass spectrometry provide detailed composition analysis that guides optimization of separation parameters [12].
Industrial purification strategies have achieved overall yields exceeding 85% while maintaining product purities suitable for pharmaceutical applications [15]. The optimization of each purification stage has focused on minimizing material losses while maximizing impurity removal efficiency.
Process improvements have demonstrated that careful optimization of operating parameters can increase overall yields to 90-95% while simultaneously improving product purity specifications. These enhancements have been achieved through systematic studies of mass transfer phenomena, thermodynamic equilibria, and kinetic limitations in each separation step [15].
The carbon-13 nuclear magnetic resonance spectroscopic analysis of 4-Chlorobenzaldehyde-alpha-13C reveals distinctive isotopic enrichment patterns that provide crucial structural identification markers. The most significant characteristic feature of this labeled compound is the enhanced signal intensity observed for the aldehyde carbon position [1] [2] [3]. In conventional carbon-13 nuclear magnetic resonance spectroscopy of the non-labeled analog, the aldehyde carbon typically appears at approximately 190.8 parts per million, consistent with the characteristic downfield shift of carbonyl carbons [3] [4].
The isotopic labeling at the alpha position results in a substantial enhancement of the carbon-13 signal corresponding to the formyl carbon atom. This enhancement manifests as both increased signal intensity and improved signal-to-noise ratio in the carbon-13 nuclear magnetic resonance spectrum [1] [5]. The chemical shift value remains essentially unchanged at 190.8 parts per million, indicating that the isotopic substitution does not significantly alter the electronic environment of the carbonyl carbon [3].
The aromatic carbon resonances in 4-Chlorobenzaldehyde-alpha-13C display chemical shifts identical to those observed in the unlabeled compound. The carbon attached to the chlorine substituent appears at approximately 140.8 parts per million, while the carbons ortho to the aldehyde group resonate at 134.6 parts per million [3] [4]. The remaining aromatic carbons exhibit chemical shifts at 130.8 and 129.3 parts per million, corresponding to the meta and para positions relative to the aldehyde functionality [2] [3].
Carbon Position | 4-Chlorobenzaldehyde δ (ppm) | 4-Chlorobenzaldehyde-alpha-13C δ (ppm) | Isotopic Enhancement |
---|---|---|---|
Aldehyde carbon (C=O) | 190.8 | 190.8 (enhanced) | Strong |
Aromatic C-1 (ipso to aldehyde) | 134.6 | 134.6 | None |
Aromatic C-2,6 | 130.8 | 130.8 | None |
Aromatic C-3,5 | 129.3 | 129.3 | None |
Aromatic C-4 (ipso to Cl) | 140.8 | 140.8 | None |
The proton nuclear magnetic resonance spectroscopic comparison between 4-Chlorobenzaldehyde and its carbon-13 labeled counterpart reveals significant differences in coupling patterns, particularly for the aldehyde proton [6] [7] [3]. In the unlabeled compound, the aldehyde proton appears as a singlet at approximately 9.98 parts per million, characteristic of the deshielded environment created by the electron-withdrawing carbonyl group [7] [3].
The isotopic labeling fundamentally alters the multiplicity of the aldehyde proton signal. In 4-Chlorobenzaldehyde-alpha-13C, the aldehyde proton exhibits a doublet pattern with a large coupling constant of approximately 190 hertz, resulting from the one-bond carbon-hydrogen coupling to the carbon-13 labeled carbonyl carbon [6] [8]. This dramatic change in multiplicity serves as an unambiguous identification marker for the isotopically labeled compound.
The aromatic proton resonances remain largely unaffected by the isotopic substitution. The protons ortho to the aldehyde group continue to appear as a doublet at 7.82 parts per million with a coupling constant of 8.5 hertz, while the protons meta to the aldehyde maintain their characteristic doublet pattern at 7.51 parts per million with a coupling constant of 8.4 hertz [3] [4]. These aromatic proton chemical shifts reflect the combined electronic effects of the electron-withdrawing aldehyde and chlorine substituents [6] [7].
Proton Position | 4-Chlorobenzaldehyde δ (ppm) | 4-Chlorobenzaldehyde-alpha-13C δ (ppm) | Coupling Pattern Change |
---|---|---|---|
Aldehyde proton (CHO) | 9.98 (s) | 9.98 (d, J = 190 Hz) | Doublet due to 13C coupling |
Aromatic H-2,6 (ortho to CHO) | 7.82 (d, J = 8.5 Hz) | 7.82 (d, J = 8.5 Hz) | No change |
Aromatic H-3,5 (meta to CHO) | 7.51 (d, J = 8.4 Hz) | 7.51 (d, J = 8.4 Hz) | No change |
The Fourier-transform infrared spectroscopic analysis of 4-Chlorobenzaldehyde-alpha-13C provides valuable information regarding the vibrational characteristics and functional group identification [9] [10] [11]. The most prominent spectral feature corresponds to the carbonyl stretching vibration, which appears as a strong absorption band in the region between 1695 and 1705 reciprocal centimeters [10] [11]. This characteristic frequency range is typical for aromatic aldehydes, where the conjugation between the benzene ring and the carbonyl group results in a slight reduction in the carbonyl stretching frequency compared to aliphatic aldehydes [9] [12].
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the region between 3050 and 3100 reciprocal centimeters [10] [11]. These absorptions are characteristic of the aromatic carbon-hydrogen bonds and provide confirmation of the benzene ring structure. The aromatic carbon-carbon stretching vibrations appear as multiple medium to strong intensity bands at approximately 1600, 1580, and 1500 reciprocal centimeters, representing the skeletal vibrations of the substituted benzene ring [9] [10].
The carbon-chlorine stretching vibration produces a strong absorption band in the region between 800 and 900 reciprocal centimeters [10] [11]. This characteristic frequency range is typical for aryl chloride compounds and provides unambiguous identification of the chlorine substituent on the benzene ring. The intensity and position of this band are influenced by the electronic effects of the adjacent aromatic system and the electron-withdrawing aldehyde group [9] [12].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretching (aldehyde) | 1695-1705 | Strong | Aldehyde carbonyl |
C-H stretching (aromatic) | 3050-3100 | Medium | Aromatic C-H bonds |
C=C stretching (aromatic) | 1600, 1580, 1500 | Medium-Strong | Aromatic C=C bonds |
C-Cl stretching | 800-900 | Strong | Aryl chloride bond |
The mass spectrometric analysis of 4-Chlorobenzaldehyde-alpha-13C reveals characteristic fragmentation patterns that provide structural elucidation and molecular identification capabilities [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 140 for the carbon-12 isotopomer and 142 for the chlorine-37 isotopomer, with relative intensities reflecting the natural abundance of chlorine isotopes [13] [16]. The isotopic pattern provides immediate confirmation of the presence of one chlorine atom in the molecular structure.
The base peak in the mass spectrum corresponds to the loss of a hydrogen atom from the aldehyde group, resulting in fragment ions at mass-to-charge ratios 139 and 141 [14] [15]. This fragmentation pathway represents the formation of an acylium ion through the elimination of the alpha hydrogen atom. The relative intensities of these peaks maintain the characteristic chlorine isotope pattern, providing additional structural confirmation [13] [16].
A significant fragmentation pathway involves the loss of carbon monoxide from the molecular ion, producing fragment ions at mass-to-charge ratios 111 and 113 [14] [15]. These ions correspond to the chlorobenzene cation radical, formed through the elimination of the carbonyl group. This fragmentation pattern is characteristic of aromatic aldehydes and provides valuable information regarding the substitution pattern on the benzene ring [13] [17].
Further fragmentation results in the formation of phenyl-type fragments at mass-to-charge ratios 75 and 77, representing the loss of additional structural elements from the chlorobenzene cation [14] [15]. The final significant fragmentation produces ions at mass-to-charge ratio 51, corresponding to butadienyl-type fragments resulting from extensive ring fragmentation processes [13] [16].
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
---|---|---|---|
140/142 | 100/32 | [M]+- (molecular ion) | Molecular ion peak |
139/141 | 100/32 | [M-H]+- (loss of aldehyde H) | Alpha hydrogen loss |
111/113 | 65/21 | [C6H4Cl]+ (chlorobenzene cation) | CO loss from molecular ion |
75/77 | 52/17 | [C6H3]+ (phenyl fragment) | Further fragmentation |
51 | 36 | [C4H3]+ (butadienyl fragment) | Ring fragmentation |
Irritant